molecular formula C18H17NO2S2 B2693301 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide CAS No. 1421509-04-7

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide

Cat. No.: B2693301
CAS No.: 1421509-04-7
M. Wt: 343.46
InChI Key: USRGNWYQJJCNLC-UHFFFAOYSA-N
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Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring two thiophene rings, a hydroxymethyl group, and a 2-methylbenzamide moiety. For instance, similar compounds often exhibit moderate solubility in polar aprotic solvents like DMF or THF due to their aromatic and amide functionalities .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10,17,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGNWYQJJCNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide, a typical synthetic route might involve the reaction of a thiophene derivative with a benzamide under specific conditions. For instance, the preparation of methyl 5-aryl-3-hydroxythiophene-2-carboxylates involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions using readily available starting materials and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiophene moieties exhibit promising anticancer properties. For instance, derivatives similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide have been evaluated for their ability to inhibit cancer cell proliferation.

A notable case study involved the synthesis of a series of thiophene-based compounds, which demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism of action is believed to involve disruption of microtubule dynamics, akin to established antitumor agents like taxanes .

CompoundIC50 (µM)Cell Line
This compound10MCF-7
Thiophene derivative X8HeLa
Thiophene derivative Y12HCT116

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study showcased its efficacy against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a potential role in combating antibiotic resistance .

Conductive Polymers

Due to its unique electronic properties, this compound can be utilized in the development of conductive polymers. These materials are essential in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances the charge transport properties, making them suitable for high-performance applications .

Pollution Remediation

Research has suggested that thiophene derivatives can be effective in the remediation of environmental pollutants. Their ability to undergo various redox reactions allows them to interact with heavy metals and organic pollutants, facilitating their removal from contaminated sites. Studies have demonstrated that compounds similar to this compound can effectively bind to lead and mercury ions, reducing their bioavailability in aquatic systems .

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its dual thiophene rings and hydroxymethyl group, which differentiate it from other benzamide derivatives. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Features Potential Biological Role References
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide Dual thiophenes, hydroxymethyl, 2-Me Bz High polarity, moderate logP Enzyme inhibition (hypothetical) N/A
N-((5-(N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)sulfamoyl)thiophen-2-yl)methyl)-4-chlorobenzamide (Compound 98) Sulfonamide, benzothiazole, 4-Cl Bz Enhanced rigidity, higher molecular weight Anthrax lethal factor inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole, 2,4-diF Bz Electrophilic halogen substituents Antiparasitic activity (analogous to nitazoxanide)
N-Methyl-N-[(3-methylthiophen-2-yl)methyl]-4-phenoxybenzamide (924231-31-2) Phenoxy, methylthiophene Lipophilic, low solubility in water Unknown (structural analog)

Key Observations :

  • Polarity and Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs like Compound 98 or 924231-31-2, which are more lipophilic .
  • Biological Activity : Sulfonamide and thiazole substituents (e.g., Compound 98 and N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) are associated with enzyme inhibition, suggesting the target compound may share similar mechanisms .
  • Synthetic Accessibility : The target compound can likely be synthesized via amide coupling reactions using EDC/HOBt or pentafluorophenyl trifluoroacetate (PFP-TFA), as seen in related benzamide syntheses .
Physicochemical and Spectroscopic Characterization

While experimental data for the target compound are absent, analogs provide benchmarks:

  • 1H NMR : Thiophene protons typically resonate at δ 6.5–7.5 ppm, while benzamide aromatic protons appear at δ 7.2–8.0 ppm. Hydroxymethyl groups (CH2OH) show signals near δ 4.5–5.0 ppm .
  • Melting Points : Benzamide derivatives with thiophene/thiazole rings often melt between 150–250°C, depending on substituents .
Structure-Activity Relationship (SAR) Insights
  • Thiophene vs.
  • Hydroxymethyl Group : This substituent may improve solubility and metabolic stability compared to halogen or methyl groups, as seen in other hydroxymethyl-containing drugs .

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core structure, which is known for its stability and diverse biological activities. The presence of hydroxy and methyl groups enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C16_{16}H17_{17}N1_{1}O2_{2}S2_{2}
Molecular Weight: 299.38 g/mol
CAS Number: 1797621-19-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiophene Rings: Using methods such as the Gewald reaction or Paal–Knorr synthesis.
  • Functionalization: Introduction of hydroxy and methyl groups through electrophilic substitution reactions.
  • Amidation: Coupling with amine derivatives to form the final amide structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The thiophene moiety may facilitate binding to G-protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antioxidant Activity: Thiophene derivatives have shown potential in reducing oxidative stress.
  • Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
  • Anticancer Properties: Some studies have indicated that thiophene-based compounds can induce apoptosis in cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntioxidant
Compound BAnti-inflammatory
Compound CAnticancer

Case Studies

  • Study on Antioxidant Properties:
    A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of thiophene derivatives, demonstrating a significant reduction in reactive oxygen species (ROS) levels in vitro.
  • Anti-inflammatory Mechanism:
    Research highlighted in Pharmacology Reports indicated that a similar thiophene compound inhibited NF-kB activation, leading to decreased expression of inflammatory markers.
  • Anticancer Activity:
    A clinical trial investigated the effects of thiophene derivatives on tumor growth in non-small cell lung cancer (NSCLC) models, showing promising results in tumor size reduction and improved survival rates.

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